1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
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Overview
Description
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H24Cl2N2O2. It is known for its unique structure, which includes a bipiperidine core with a methyl group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1’-Methyl-[1,4’-bipiperidine]-4-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.
1’-Methyl-[1,4’-bipiperidine]-3-carboxylic acid dihydrochloride: Another structural isomer with the carboxylic acid group at a different position. The uniqueness of 1’-Methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C12H24Cl2N2O2 |
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Molecular Weight |
299.23 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H |
InChI Key |
HRVYNRGKQFTDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
Origin of Product |
United States |
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